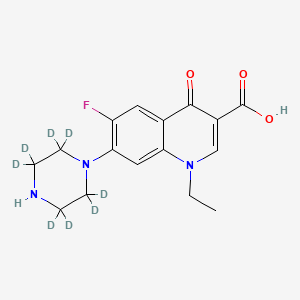

Norfloxacin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPXUAPXNRGGI-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724528 | |

| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216601-32-9 | |

| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Norfloxacin-d8: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin-d8 is the deuterated analog of Norfloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. It serves as an invaluable tool in analytical and clinical research, primarily utilized as an internal standard for the quantification of Norfloxacin in complex biological matrices.[1][2] The incorporation of eight deuterium atoms into the piperazine moiety of the molecule results in a mass shift that allows for its clear differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical and physical properties. This guide provides a comprehensive overview of this compound, its chemical structure, properties, synthesis, and applications, with a focus on its use in experimental protocols relevant to drug development professionals.

Chemical Structure and Properties

This compound is structurally identical to Norfloxacin, with the exception of the eight hydrogen atoms on the piperazine ring, which are replaced by deuterium atoms.

Chemical Name: 1-Ethyl-6-fluoro-7-(piperazin-1-yl-d8)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3][4]

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a valuable reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₀D₈FN₃O₃ | [3] |

| Molecular Weight | 327.38 g/mol | [3] |

| Monoisotopic Mass | 327.1834 u | [4] |

| CAS Number | 1216601-32-9 | [3] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | ~221 °C (for Norfloxacin) | [5] |

| Isotopic Purity | Typically >98% for commercially available standards | |

| Solubility (Norfloxacin) | DMSO: ~3 mg/mL0.5 M NaOH: ~3.02 mg/mLEthanol: InsolubleWater: Insoluble | [6] |

| Storage and Stability | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. An extemporaneously prepared oral suspension of Norfloxacin (20 mg/mL) is stable for at least 56 days at both room temperature (23-25°C) and under refrigeration (3-5°C). | [7][8][9] |

Synthesis of this compound

The synthesis of this compound involves the incorporation of deuterium into the piperazine ring, which is then coupled with the fluoroquinolone core. While specific proprietary synthesis methods may vary, a general approach involves the synthesis of deuterated piperazine (piperazine-d8) followed by its reaction with a suitable Norfloxacin precursor.

A common method for the synthesis of piperazine-d8 involves the catalytic exchange of hydrogen atoms with deuterium gas under high pressure and temperature in the presence of a catalyst.[10] Alternatively, reduction of an appropriate imide precursor, such as 1-methylpiperazine-3,5-dione, using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), can yield a deuterated piperazine ring.[11]

Once piperazine-d8 is synthesized, it can be reacted with 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in the presence of a Lewis acid catalyst and an alcohol solvent to yield this compound.[12]

Experimental Protocols

This compound is a critical component in quantitative bioanalytical methods, particularly in pharmacokinetic and bioequivalence studies. Its use as an internal standard corrects for variations in sample preparation and instrument response, ensuring accurate and precise quantification of Norfloxacin.[13]

Quantification of Norfloxacin in Human Plasma using LC-MS/MS

This section details a typical experimental protocol for the determination of Norfloxacin in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Norfloxacin analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Human plasma (blank)

-

Deionized water

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Norfloxacin and this compound in a suitable solvent (e.g., 50:50 methanol:methylene chloride) to prepare individual stock solutions.[14]

-

Working Standard Solutions: Serially dilute the Norfloxacin primary stock solution with a suitable solvent (e.g., methanol) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with a suitable solvent (e.g., acetonitrile) to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add a known amount of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Norfloxacin: m/z 320.1 → 276.1

-

This compound: m/z 328.1 → 284.1

-

-

Optimize other MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Norfloxacin to this compound against the concentration of the Norfloxacin standards.

-

Determine the concentration of Norfloxacin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Norfloxacin

Norfloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, Norfloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

Caption: Mechanism of action of Norfloxacin.

Experimental Workflow for Quantification using an Internal Standard

The use of an internal standard like this compound is a cornerstone of accurate quantitative analysis in complex samples. The following diagram illustrates the typical workflow.

Caption: Experimental workflow for quantification using an internal standard.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals involved in the study of Norfloxacin. Its use as an internal standard in LC-MS/MS and other analytical techniques provides the necessary accuracy and precision for robust quantitative analysis in various biological matrices. This guide has provided a detailed overview of its chemical properties, synthesis, and application in a relevant experimental protocol, along with a visualization of its mechanism of action and the analytical workflow in which it is employed. This information serves as a valuable resource for the effective utilization of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C16H18FN3O3 | CID 57369361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1216601-32-9 | LGC Standards [lgcstandards.com]

- 5. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medscape.com [medscape.com]

- 9. Stability of norfloxacin in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 11. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]

- 12. researchgate.net [researchgate.net]

- 13. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Norfloxacin-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. The incorporation of deuterium atoms into the piperazine moiety of Norfloxacin creates a stable isotopically labeled internal standard essential for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic route, detailed experimental protocols, and robust analytical methods for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a key intermediate, 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, with commercially available piperazine-d8. This nucleophilic aromatic substitution reaction is a well-established method for the synthesis of Norfloxacin and its derivatives.

Proposed Synthetic Pathway

The reaction proceeds by the displacement of the chlorine atom at the C-7 position of the quinolone ring by one of the secondary amines of the deuterated piperazine ring.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on known methods for Norfloxacin synthesis.

Materials:

-

1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

-

Piperazine-d8

-

Pyridine (or another suitable high-boiling point solvent like DMSO or NMP)

-

Triethylamine (optional, as a base)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) and piperazine-d8 (2-3 equivalents).

-

Add pyridine as the solvent. The use of a slight excess of piperazine-d8 can help drive the reaction to completion.

-

Heat the reaction mixture to reflux (typically 115-120 °C for pyridine) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

To the residue, add water and adjust the pH to approximately 11-12 with a sodium hydroxide solution to dissolve the product.

-

Wash the aqueous solution with an organic solvent like dichloromethane to remove any unreacted starting material and non-polar impurities.

-

Adjust the pH of the aqueous layer to 7.0-7.5 with hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol or diethyl ether.

-

Dry the crude product under vacuum.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water.

Expected Yield:

Based on analogous non-deuterated reactions, a yield of 70-85% of the purified product can be anticipated.

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., 0.025 M phosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point is a ratio of 85:15 (buffer:organic).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at approximately 278 nm.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Prepare a standard solution of non-deuterated Norfloxacin of a known concentration in the mobile phase.

-

Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration.

Data Presentation: HPLC Purity Assessment

| Parameter | Specification | Result |

| Retention Time | Consistent with Norfloxacin standard | To be determined |

| Purity (by area %) | ≥ 98% | To be determined |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to estimate the isotopic enrichment.

Experimental Protocol: Mass Spectrometry Analysis

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for Norfloxacin.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

-

Sample Infusion: The sample can be introduced via direct infusion or through an LC-MS system.

Data Presentation: Mass Spectrometry Data

| Ion | Calculated m/z (Norfloxacin) | Expected m/z (this compound) | Observed m/z |

| [M+H]⁺ | 320.1414 | 328.1917 | To be determined |

Isotopic Enrichment: The isotopic distribution in the mass spectrum will indicate the level of deuteration. The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d0 to d8) can be used to calculate the average isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the structure and the specific sites of deuteration in this compound.

Experimental Protocol: NMR Analysis

-

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the piperazine ring protons compared to the spectrum of non-deuterated Norfloxacin. The remaining signals for the quinolone core and the ethyl group should be present.

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms. The carbons of the deuterated piperazine ring will appear as multiplets due to C-D coupling, and their signals may be broader and have lower intensity compared to the protonated analog.

-

²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterated positions on the piperazine ring.

-

Solvent: A suitable deuterated solvent such as DMSO-d6 or CDCl3 should be used.

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) for Norfloxacin | Expected Observation for this compound |

| H-2 | ~8.7 | Present |

| H-5 | ~7.9 | Present |

| H-8 | ~7.0 | Present |

| Ethyl-CH₂ | ~4.4 | Present |

| Ethyl-CH₃ | ~1.5 | Present |

| Piperazine (4H) | ~3.3 | Absent or significantly reduced |

| Piperazine (4H) | ~3.2 | Absent or significantly reduced |

Workflow Visualization

The following diagram illustrates the key steps in the characterization of synthesized this compound.

This comprehensive guide provides the necessary theoretical and practical information for the successful synthesis and characterization of this compound. Researchers are advised to adhere to all laboratory safety protocols and to adapt the provided methods as necessary based on available instrumentation and specific research requirements.

Physicochemical Properties of Norfloxacin-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of Norfloxacin-d8, a deuterated isotopologue of the synthetic fluoroquinolone antibiotic, Norfloxacin. The inclusion of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative assays. While the biological activity is generally retained, the isotopic labeling subtly alters certain physical properties. This document summarizes these key characteristics, details the experimental protocols for their determination, and visualizes relevant pathways and workflows.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized below. Data for the non-deuterated parent compound, Norfloxacin, are included for comparison, as they are often used as a close proxy and are more extensively documented.

| Property | This compound | Norfloxacin (Non-deuterated) | Citation |

| Molecular Formula | C₁₆H₁₀D₈FN₃O₃ | C₁₆H₁₈FN₃O₃ | [1][2][3] |

| Molecular Weight | 327.38 g/mol | 319.33 g/mol | [2][4] |

| CAS Number | 1216601-32-9 | 70458-96-7 | [2][4] |

| Appearance | Pale Yellow Solid | White to pale yellow crystalline powder | [2] |

| Melting Point | Not empirically reported; expected to be near the parent compound. | 220-228 °C | [5] |

| pKa | Not empirically reported; expected to be very close to the parent compound. | pKa₁: 6.23 (carboxylic acid)pKa₂: 8.51 (piperazine nitrogen) | [5] |

| Aqueous Solubility | Not empirically reported; expected to be similar to the parent compound. | 0.28 mg/mL at 25 °C (pH dependent) | [5] |

| LogP (Octanol/Water) | Not empirically reported; expected to be similar to the parent compound. | -1.03 | [5] |

Note: The physicochemical properties of deuterated compounds are generally very similar to their non-deuterated counterparts. However, minor differences in properties like melting point and solubility can occur due to the stronger C-D bond compared to the C-H bond.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Norfloxacin exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] By inhibiting these enzymes, Norfloxacin induces double-stranded DNA breaks, arrests cell division, and ultimately leads to bacterial cell death.[7] The fluorine atom at the 6-position enhances its potency against Gram-negative bacteria, while the piperazine moiety at the 7-position is crucial for its antipseudomonal activity.[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These represent standard procedures applicable to pharmaceutical compounds like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.[8]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a series of vials containing a specific solvent (e.g., purified water, phosphate-buffered saline at pH 7.4). The addition of excess solid is crucial to ensure a suspension is formed.[8]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[9][10]

-

Phase Separation: After agitation, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Analysis: A calibration curve is generated using standards of known this compound concentrations to accurately quantify the solubility from the measured response of the saturated solution.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining the acid dissociation constant(s) of a substance by measuring pH changes upon the addition of a titrant.[11][12]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for sparingly soluble compounds, to a known concentration (e.g., 1 mM).[13][14] The solution is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[14]

-

Calibration: A pH meter equipped with a combined pH electrode is calibrated using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Titration: The sample solution is placed in a thermostatted vessel with constant stirring. A standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant is added incrementally using a precision burette.[14]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize.[14]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the curve.[11] For a compound like Norfloxacin with two ionizable groups, two distinct inflection points will be observed.

Melting Point Determination (Capillary Method)

This method, compliant with USP <741>, determines the temperature range over which a solid substance melts.[15]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[16]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a controlled heating block or oil bath and a calibrated thermometer or digital temperature sensor.[15]

-

Heating: The apparatus is heated at a controlled rate. Initially, the temperature is raised quickly to about 5-10 °C below the expected melting point.[17]

-

Observation: As the temperature approaches the melting point, the heating rate is slowed to approximately 1 °C per minute to ensure thermal equilibrium.[16][17]

-

Recording: The melting range is recorded from the temperature at which the substance first shows signs of melting (collapse or wetting) to the temperature at which it becomes completely liquid.[16]

Spectral Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis identifies the functional groups within the molecule based on their absorption of infrared radiation. For a solid sample like this compound, the KBr pellet method is common.[18]

-

Preparation: 1-2 mg of this compound is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder.[18]

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.[18]

-

Analysis: The pellet is placed in the FT-IR spectrometer, and the infrared spectrum is recorded. Expected characteristic peaks for Norfloxacin would include absorptions for C=O (keto and carboxylic acid), aromatic C=C, C-F, and N-H/O-H groups.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm).[20]

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C spectra are acquired.[21]

-

Interpretation: The ¹H NMR spectrum will show signals corresponding to the non-deuterated protons (e.g., on the ethyl group and quinoline core). The signals corresponding to the deuterated piperazine ring will be absent. The ¹³C NMR spectrum will show all carbon atoms in the molecule, with those bonded to deuterium exhibiting characteristic splitting patterns (if not decoupled) and altered relaxation times.[22]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound - CAS - 70458-96-7 (non-d) | Axios Research [axios-research.com]

- 4. This compound | C16H18FN3O3 | CID 57369361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Norfloxacin - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. asdlib.org [asdlib.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. uspbpep.com [uspbpep.com]

- 16. thinksrs.com [thinksrs.com]

- 17. m.youtube.com [m.youtube.com]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. ajabs.org [ajabs.org]

- 20. books.rsc.org [books.rsc.org]

- 21. fiveable.me [fiveable.me]

- 22. forskning.ruc.dk [forskning.ruc.dk]

An In-Depth Technical Guide to the Isotopic Purity of Norfloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, or in other applications where a precise understanding of its isotopic composition is critical.

Introduction to this compound

This compound is a stable isotope-labeled version of Norfloxacin, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This modification results in a molecule with a higher molecular weight than its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The efficiency and accuracy of these analytical methods are highly dependent on the isotopic purity of the deuterated standard.

Chemical Structure of this compound:

-

Chemical Formula: C₁₆H₁₀D₈FN₃O₃

-

CAS Number: 1216601-32-9

-

Deuteration Site: Piperazine ring

Data Presentation: Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It is typically determined by mass spectrometry and is expressed as the percentage of the desired deuterated species (in this case, d8) relative to all other isotopic variants (d0 to d7).

While specific batch-to-batch variations exist, a representative Certificate of Analysis for this compound would typically present the following specifications:

| Parameter | Specification |

| Isotopic Purity (d8) | ≥ 98% |

| d7 Abundance | ≤ 2% |

| d6 Abundance | ≤ 0.5% |

| d5 Abundance | ≤ 0.1% |

| d4 Abundance | Not Detected |

| d3 Abundance | Not Detected |

| d2 Abundance | Not Detected |

| d1 Abundance | Not Detected |

| d0 (Unlabeled) Abundance | Not Detected |

| Chemical Purity (by HPLC) | ≥ 99% |

Note: The values presented in this table are representative and may vary between different suppliers and batches. It is essential to consult the Certificate of Analysis provided with the specific lot of this compound being used.

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS) Method

Objective: To determine the isotopic distribution of this compound and quantify the percentage of the d8 species.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS/MS) is recommended for accurate mass determination and separation from potential impurities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 300 to 350.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Analysis:

The isotopic distribution is determined by examining the mass spectrum of the this compound peak. The relative abundance of the ions corresponding to the different deuterated species (d0 to d8) is used to calculate the isotopic purity. The theoretical monoisotopic mass of Norfloxacin (d0) is 319.136 g/mol , and for this compound, it is 327.186 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To confirm the location of deuterium incorporation and to provide a semi-quantitative assessment of isotopic purity.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent that does not have signals in the region of interest (e.g., DMSO-d6).

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the piperazine protons (typically in the range of 3.0-3.5 ppm) confirms the location of deuteration.

-

The residual proton signals in this region can be integrated and compared to a known internal standard to estimate the level of deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

A strong signal in the region corresponding to the piperazine moiety will be observed, confirming the presence of deuterium at these positions.

-

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated piperazine with the fluoroquinolone core structure. A general synthetic pathway is outlined below.

Caption: A simplified workflow for the synthesis of this compound.

The key step in the synthesis is the preparation of piperazine-d8. This is often achieved through the reduction of a suitable precursor, such as a piperazine-2,6-dione, with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄). The resulting piperazine-d8 is then reacted with 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid via a nucleophilic aromatic substitution reaction to yield this compound.

Logical Workflow for Isotopic Purity Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of this compound.

Caption: Workflow for the assessment of this compound isotopic purity.

This workflow highlights the critical steps from synthesis and purification to detailed analytical characterization and final data reporting in a Certificate of Analysis. Each step is essential to ensure the high quality and reliability of this compound for its intended applications.

Conclusion

A thorough understanding of the isotopic purity of this compound is paramount for its effective use in research and drug development. This guide has outlined the key data, experimental protocols, and workflows necessary for the comprehensive characterization of this important analytical standard. By adhering to these principles, researchers can ensure the accuracy and reliability of their quantitative studies.

Solubility Profile of Norfloxacin-d8 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Norfloxacin-d8 in various organic solvents. The following sections detail quantitative solubility data, in-depth experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Note on Deuterated Form: The quantitative data presented in this guide is for the non-deuterated form, Norfloxacin. This compound is a deuterated analog of Norfloxacin, where specific hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution is primarily utilized for tracer and quantification purposes in metabolic studies and is not expected to significantly alter the compound's fundamental physicochemical properties, such as its solubility in organic solvents. Therefore, the solubility data for Norfloxacin serves as a reliable proxy for this compound.

Quantitative Solubility Data

The solubility of Norfloxacin in a range of organic solvents at 25°C is summarized below. These values are critical for the preparation of stock solutions and for various stages of drug development and analysis.

| Organic Solvent | Solubility (mg/mL) | Source(s) |

| Glacial Acetic Acid | 340 | [2][3] |

| Chloroform | 5.5 | [2][3] |

| Acetone | 5.1 | [2][3] |

| Octanol | 5.1 | [2] |

| Dimethylformamide (DMF) | ~5 | [4] |

| Dimethyl Sulfoxide (DMSO) | ~2 - 3 | [4][5] |

| Ethanol | 1.9 | [2][3][6] |

| Methanol | ~1 (0.98) | [2][3][6] |

| Ethyl Acetate | 0.94 | [2][3] |

| Benzene | 0.15 | [2][3] |

| Diethyl Ether | 0.01 | [2][3] |

Data presented is for Norfloxacin and is considered a strong proxy for this compound.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental practice in pharmaceutical sciences. The most common methods are designed to measure either thermodynamic or kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure. The shake-flask method is the gold-standard technique for this determination.[7]

Objective: To determine the equilibrium concentration of this compound in a given organic solvent.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvents

-

Volumetric flasks

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may vary depending on the compound and solvent system.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid separation, centrifugation can be employed.

-

Sample Collection: Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[8]

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared by diluting a high-concentration stock (typically in DMSO) with an aqueous or organic medium.[9] This method is often used in high-throughput screening during early drug discovery.[9][10]

Principle: A stock solution of this compound is prepared in a strong organic solvent like DMSO.[10] This stock is then added to the test solvent, and the point at which precipitation occurs is measured, often by turbidimetry or UV absorption.[10] This provides a rapid assessment of solubility but may yield higher values than thermodynamic methods as it can reflect a supersaturated state.[9]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Norfloxacin | 70458-96-7 [chemicalbook.com]

- 3. Norfloxacin [drugfuture.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Norfloxacin - LKT Labs [lktlabs.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. mdpi.com [mdpi.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

Norfloxacin-d8: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. Understanding the stability profile of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, ensuring accurate and reproducible results. This document details recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Storage Conditions

Proper storage is paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers. Adherence to these guidelines will minimize degradation and ensure the suitability of the compound for analytical applications.

| Storage Type | Temperature | Duration | Container | Additional Notes |

| Long-term Storage | -20°C | Up to 1 year | Tightly sealed, light-resistant container | Recommended for the solid form upon receipt. |

| Stock Solutions | -80°C | Up to 6 months | Tightly sealed vials | Use within 6 months for optimal performance.[1] |

| -20°C | Up to 1 month | Tightly sealed vials | Suitable for shorter-term storage of solutions.[1] | |

| Room Temperature | 15-30°C (59-86°F) | Short periods | Tightly sealed container | Permitted for brief excursions, such as during transport.[2][3] |

Note: It is crucial to refer to the Certificate of Analysis provided by the specific supplier for lot-specific storage recommendations.

Stability and Degradation Pathways

While specific stability studies on this compound are not extensively published, the degradation profile is expected to be analogous to that of Norfloxacin due to their structural similarity. The primary degradation pathways for Norfloxacin involve modifications to the piperazine ring and the quinolone core.

Key degradation reactions include:

-

Oxidation of the piperazinyl substituent: This is a common degradation pathway, leading to the formation of various oxidized products.

-

Monohydroxylation: The addition of a hydroxyl group to the molecule.

-

Dimerization: The formation of dimeric products.

-

Defluorination: Removal of the fluorine atom.

-

Decarboxylation and De-ethylation: Loss of the carboxyl and ethyl groups.

-

Piperazinyl Ring Opening: Cleavage of the piperazine ring structure.

These degradation processes can be initiated by exposure to light (photodegradation), heat, and certain chemical conditions (e.g., strong acids, bases, and oxidizing agents).[4][5]

Below is a diagram illustrating the potential degradation pathways of Norfloxacin, which are presumed to be the same for this compound.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following outlines a general experimental workflow for a forced degradation study.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.

Materials and Reagents:

-

This compound reference standard

-

HPLC-grade solvents (e.g., acetonitrile, methanol)

-

High-purity water

-

Buffers (e.g., phosphate, acetate)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Controlled temperature and humidity chamber

Instrumentation:

-

HPLC system with a UV or Mass Spectrometric (MS) detector

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonicator

General Workflow:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A C18 column is often suitable.

-

Forced Degradation Studies: Expose solutions of this compound to various stress conditions:

-

Acid Hydrolysis: Treat with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with NaOH (e.g., 0.1 M) at an elevated temperature.

-

Oxidative Degradation: Treat with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid and solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and analyze by the validated HPLC method.

-

Data Evaluation:

-

Determine the percentage of this compound remaining.

-

Identify and quantify any degradation products.

-

Assess peak purity to ensure the chromatographic peak of this compound is not co-eluting with any degradants.

-

The following diagram illustrates a typical workflow for a stability study.

Caption: General workflow for a forced degradation stability study.

Conclusion

While specific, detailed stability data for this compound is limited in the public domain, a robust understanding of its stability can be extrapolated from the extensive studies on Norfloxacin. For critical applications, it is recommended to adhere to the storage conditions provided by the supplier and, if necessary, perform in-house stability assessments using a validated analytical method. Proper handling and storage are essential to ensure the accuracy and reliability of research and development activities involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drugs.com [drugs.com]

- 3. Norfloxacin (Noroxin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Degradation of the antibiotics norfloxacin and ciprofloxacin by a white-rot fungus and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Sourcing and Utilizing High-Purity Norfloxacin-d8 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for sourcing high-purity Norfloxacin-d8, a deuterated internal standard crucial for accurate bioanalytical and drug metabolism studies. It details reputable suppliers, provides a general experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and illustrates the mechanism of action of its non-deuterated counterpart, Norfloxacin.

Sourcing High-Purity this compound

This compound is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry, to correct for analyte loss during sample preparation and analysis.[1] Its high purity and isotopic enrichment are critical for the accuracy and precision of these assays. Several reputable suppliers offer research-grade this compound. While specific purity percentages and pricing often require a direct quote or access to a lot-specific Certificate of Analysis (CoA), the following suppliers are established vendors for stable isotope-labeled compounds.

Table 1: Suppliers of High-Purity this compound

| Supplier | Catalog Number | CAS Number | Molecular Formula | Notes |

| MedChemExpress | HY-B0132S1 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Offers a data sheet and handling instructions on their website.[1] |

| Axios Research | AR-N01772 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | States the product is a fully characterized chemical compound used as a reference standard.[2] |

| LGC Standards | TRC-N681002 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | A certificate is delivered with the product indicating the mass of the material.[3] |

| Santa Cruz Biotechnology | sc-214923 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Intended for research use only.[4] |

| Toronto Research Chemicals (via Fisher Scientific) | 30424535 | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Restrictions may apply to the purchase of this product.[5] |

| CymitQuimica | 1216601-32-9 | C₁₆H₁₀D₈FN₃O₃ | Intended for lab use only.[6] | |

| Analytical Standard Solutions (A2S) | Provides high-purity analytical standards.[7] |

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol provides a general framework for the quantification of Norfloxacin in biological matrices using this compound as an internal standard. The specific parameters may require optimization based on the instrumentation and matrix used.

1. Materials and Reagents

-

Norfloxacin (non-deuterated) analytical standard

-

High-purity this compound

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

Biological matrix (e.g., plasma, urine)

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Preparation of Standard and Internal Standard Stock Solutions

-

Norfloxacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Norfloxacin standard and dissolve it in 10 mL of methanol.[8]

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Store stock solutions at -20°C.

3. Preparation of Calibration Standards and Quality Control Samples

-

Prepare a series of working standard solutions of Norfloxacin by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Spike the appropriate biological matrix with the working standard solutions to create calibration standards at various concentrations (e.g., 1-1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of this compound internal standard to all calibration standards and QC samples.

4. Sample Preparation (Protein Precipitation Method)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 15 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

-

Transfer the supernatant and dilute with water containing 0.1% formic acid before injection into the LC-MS/MS system.[9]

5. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Norfloxacin and this compound.

-

6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Norfloxacin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Norfloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action of Norfloxacin

Norfloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, transcription, and repair.[12] By inhibiting these enzymes, Norfloxacin disrupts the bacterial DNA replication process, leading to bacterial cell death.[11]

Caption: Mechanism of Norfloxacin action.

Caption: LC-MS experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - CAS - 70458-96-7 (non-d) | Axios Research [axios-research.com]

- 3. This compound | CAS 1216601-32-9 | LGC Standards [lgcstandards.com]

- 4. Rp-hplc method development and validation of norfloxacin in bulk form [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Norfloxacin D8 [a-2-s.com]

- 8. An optimized SPE-LC-MS/MS method for antibiotics residue analysis in ground, surface and treated water samples by response surface methodology- central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. repositorio.unesp.br [repositorio.unesp.br]

- 11. What is the mechanism of Norfloxacin Lactate? [synapse.patsnap.com]

- 12. Norfloxacin: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

CAS number and molecular weight of Norfloxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Norfloxacin-d8, a deuterated analog of the broad-spectrum fluoroquinolone antibiotic, Norfloxacin. This stable isotope-labeled compound is a critical tool for researchers and analytical scientists, primarily utilized as an internal standard in quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for accurate weighing, solution preparation, and mass spectrometry settings.

| Parameter | Value | Citations |

| CAS Number | 1216601-32-9 | [1][2][3] |

| Molecular Formula | C₁₆H₁₀D₈FN₃O₃ | [1][4][5] |

| Molecular Weight | 327.38 g/mol | [1][4][6] |

| Alternate Molecular Weight | 327.34 g/mol | [5][7] |

Note: The minor discrepancy in molecular weight values likely arises from different calculation methods or rounding conventions by various suppliers.

Application in Quantitative Analysis: Experimental Protocol

This compound is most commonly employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of Norfloxacin quantification in complex biological matrices. The following is a representative experimental protocol for the determination of Norfloxacin in human plasma.

Materials and Reagents

-

Norfloxacin analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard and Quality Control Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Norfloxacin and this compound in an appropriate solvent (e.g., methanol or a mixture of methanol and methylene chloride) to create individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Norfloxacin primary stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution to a fixed concentration (e.g., 100 ng/mL) to be used for spiking all samples.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the Internal Standard Working Solution (this compound) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography System: A UHPLC system is recommended for optimal separation.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C₁₈, 2.1 x 50 mm, 1.7 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B is employed to elute the analytes.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Norfloxacin and this compound must be optimized for maximum sensitivity and specificity.

-

Norfloxacin (Analyte): e.g., m/z 320.1 → 276.1

-

This compound (IS): e.g., m/z 328.2 → 284.2

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

-

Data Analysis

-

Integrate the peak areas for both the analyte (Norfloxacin) and the internal standard (this compound) for each injection.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of Norfloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing this compound as an internal standard.

Caption: Bioanalytical workflow for Norfloxacin quantification using this compound.

References

- 1. Review of Properties and Analytical Methods for the Determination of Norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of ofloxacin, norfloxacin, and ciprofloxacin in sewage by selective solid-phase extraction, liquid chromatography with fluorescence detection, and liquid chromatography--tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - CAS - 70458-96-7 (non-d) | Axios Research [axios-research.com]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Development of sensitive and reliable LC-MS/MS methods for the determination of three fluoroquinolones in water and fish tissue samples and preliminary environmental risk assessment of their presence in two rivers in northern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for Norfloxacin in Human Plasma using LC-MS/MS with Norfloxacin-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Norfloxacin in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. The use of a stable isotope-labeled internal standard, Norfloxacin-d8, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Norfloxacin is a broad-spectrum fluoroquinolone antibiotic used for the treatment of various bacterial infections, particularly urinary tract infections.[1][2] Accurate determination of Norfloxacin concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[3][4] This application note describes a validated LC-MS/MS method for the determination of Norfloxacin in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variations in sample processing.[5] The use of a stable isotope-labeled internal standard is the preferred approach for LC-MS bioanalysis as it closely mimics the analyte's behavior during extraction and ionization.

Experimental

Materials and Reagents

-

Norfloxacin reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Human plasma (blank)

Stock and Working Solutions

-

Norfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Norfloxacin in methanol to obtain a final concentration of 1 mg/mL.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions of Norfloxacin and this compound by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Norfloxacin Transition | m/z 320.1 -> 276.1 |

| This compound Transition | m/z 328.1 -> 284.1 |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Results and Discussion

The developed method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 5 to 2500 ng/mL for Norfloxacin in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 5 | 0.021 |

| 10 | 0.043 |

| 50 | 0.215 |

| 100 | 0.432 |

| 500 | 2.16 |

| 1000 | 4.31 |

| 2500 | 10.78 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2. The precision (%CV) and accuracy (%Bias) were within the acceptable limits of ±15%.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 15 | 4.2 | -2.5 | 5.8 | -1.9 |

| Medium | 150 | 3.1 | 1.2 | 4.5 | 0.8 |

| High | 2000 | 2.5 | -0.8 | 3.9 | -1.2 |

Recovery

The extraction recovery of Norfloxacin was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery was found to be consistent across the different QC levels.

Table 3: Extraction Recovery Data

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 15 | 92.5 |

| Medium | 150 | 94.1 |

| High | 2000 | 93.3 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Bioanalytical workflow for Norfloxacin quantification.

Caption: Principle of internal standard correction.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Norfloxacin in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard, this compound, contribute to the method's robustness, accuracy, and precision. This method is well-suited for supporting clinical and pharmacokinetic research involving Norfloxacin.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Norfloxacin: Pharmacokinetics Properties and Adverse Effects_Chemicalbook [chemicalbook.com]

- 3. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies of norfloxacin in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Efficient Protocol for the Preparation of Plasma Samples for the Quantification of Norfloxacin using Norfloxacin-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfloxacin is a broad-spectrum synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its therapeutic efficacy is directly related to its concentration in plasma. Accurate and reliable quantification of norfloxacin in biological matrices is therefore crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the preparation of plasma samples for the analysis of norfloxacin using a deuterated internal standard, Norfloxacin-d8, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision. The presented protocol is based on a simple and rapid protein precipitation method, which is widely used for its efficiency and broad applicability in high-throughput bioanalysis.[1]

Experimental Protocol: Protein Precipitation

This protocol details the steps for the extraction of norfloxacin and the internal standard this compound from human plasma via protein precipitation.

Materials and Reagents:

-

Human plasma (collected in tubes containing an appropriate anticoagulant)

-

Norfloxacin analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Refrigerated microcentrifuge

-

Autosampler vials

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of norfloxacin and this compound in methanol.

-

Prepare working standard solutions of norfloxacin by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Prepare a working solution of the internal standard (this compound) at a fixed concentration in the same solvent mixture.

-

-

Sample Thawing and Spiking:

-

Thaw frozen plasma samples on ice or at room temperature.[2] Once thawed, vortex gently to ensure homogeneity.

-

For calibration standards and quality control (QC) samples, spike blank plasma with the appropriate working standard solutions of norfloxacin.

-

Spike all samples (unknowns, calibration standards, and QCs) with the internal standard (this compound) working solution. A common practice is to add 10-20 µL of the internal standard working solution to 100-200 µL of plasma.

-

-

Protein Precipitation:

-

To 100 µL of the plasma sample (spiked with internal standard) in a microcentrifuge tube, add 300 µL of cold acetonitrile.[3][4] This corresponds to a 3:1 ratio of precipitating solvent to plasma, which is effective for protein removal.[5]

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 10,000-14,000 x g) for 10-15 minutes in a refrigerated centrifuge (4°C) to pellet the precipitated proteins.[6]

-

-

Supernatant Transfer:

-

Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean microcentrifuge tube or an autosampler vial.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step helps in concentrating the analyte and ensures compatibility with the chromatographic system.

-

-

Analysis:

-

Inject an appropriate volume of the final sample extract into the LC-MS/MS system for analysis.

-

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of norfloxacin in human plasma using methods analogous to the one described. These values demonstrate the performance characteristics that can be expected from a well-validated bioanalytical method.

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 30 - 3500 ng/mL | [3] |

| 0.02 - 5.0 µg/mL | [7] | |

| Recovery | 100.2% - 103.5% | [3] |

| 90.1% - 111.5% | [7] | |

| Precision (CV%) | < 8.6% | [3][8] |

| Accuracy | 95.8% - 104.1% | [3][8] |

| Within ±10.91% | [7] | |

| Lower Limit of Quantification (LLOQ) | 30 ng/mL | [3][8] |

| 0.02 µg/mL | [7] |

Experimental Workflow

Caption: Workflow for this compound sample preparation in plasma.

Discussion

The protein precipitation method described is a robust, fast, and cost-effective technique for preparing plasma samples for the quantification of norfloxacin.[1] The use of acetonitrile as the precipitating agent is well-documented and provides efficient removal of proteins while ensuring good recovery of the analyte.[3][4] The inclusion of this compound as an internal standard is critical for achieving accurate and precise results in LC-MS/MS analysis, as it mimics the behavior of the analyte during sample processing and ionization.

Validation of the bioanalytical method is essential to ensure that the data generated is reliable.[9][10] Key validation parameters include selectivity, accuracy, precision, recovery, calibration curve, and stability. The data presented in the summary table are indicative of what can be achieved with a properly validated method.

For high-throughput applications, this protocol can be adapted to a 96-well plate format, further increasing efficiency and reducing sample handling time.[11] While protein precipitation is a widely accepted method, other techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can also be employed. SPE, in particular, can offer cleaner extracts, potentially reducing matrix effects and improving sensitivity.[12][13][14] The choice of sample preparation technique will depend on the specific requirements of the assay, such as the desired limit of quantification and the complexity of the matrix.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of plasma samples for the quantification of norfloxacin using this compound as an internal standard. The protein precipitation method is simple, rapid, and yields reliable results, making it suitable for a wide range of applications in drug development and clinical research. The provided workflow diagram and summary of quantitative data serve as valuable resources for researchers and scientists in the field.

References

- 1. norlab.com [norlab.com]

- 2. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a reversed-phase high-performance liquid chromatography method with fluorescence detection for the bioequivalence study of norfloxacin in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of norfloxacin in human plasma and urine by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. fda.gov [fda.gov]

- 11. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic analysis of norfloxacin in human tissues and plasma with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Norfloxacin-d8 in Food Residue Analysis